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molecular formula C17H14BrN3O3 B8309285 N-(4-bromo-3-nitrophenyl)-3-(2-cyanopropan-2-yl)benzamide

N-(4-bromo-3-nitrophenyl)-3-(2-cyanopropan-2-yl)benzamide

Cat. No. B8309285
M. Wt: 388.2 g/mol
InChI Key: WJMLJNRJXAQUMD-UHFFFAOYSA-N
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Patent
US08669256B2

Procedure details

To a mixture of N-(4-bromo-3-nitrophenyl)-3-(2-cyanopropan-2-yl)benzamide 61 (400 mg, 1.030 mmol) and ZINC (1.011 g, 15.46 mmol) in THF (10 mL) at −5° C., acetic acid (1.180 mL, 20.61 mmol) was added. The reaction mixture was stirred at −5° C. for 30 min and 1 h at rt. Ethanol and acetonitrile were added and filtered off over filter. To the filtrate was added NaHCO3 solution and extracted with CH2Cl2. Organic layer was dried and evaporated to give crude N-(3-amino-4-bromophenyl)-3-(2-cyanopropan-2-yl)benzamide 62 (319 mg, 86%). (m/z)=358 and 360 (M+H)+.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.011 g
Type
catalyst
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:21])[C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([C:19]#[N:20])([CH3:18])[CH3:17])[CH:11]=2)=[CH:4][C:3]=1[N+:22]([O-])=O.C(O)(=O)C.C(O)C.C(#N)C>C1COCC1.[Zn]>[NH2:22][C:3]1[CH:4]=[C:5]([NH:8][C:9](=[O:21])[C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([C:19]#[N:20])([CH3:17])[CH3:18])[CH:11]=2)[CH:6]=[CH:7][C:2]=1[Br:1]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)NC(C1=CC(=CC=C1)C(C)(C)C#N)=O)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.011 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
1.18 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −5° C. for 30 min and 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered off
FILTRATION
Type
FILTRATION
Details
over filter
ADDITION
Type
ADDITION
Details
To the filtrate was added NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
Organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C=CC1Br)NC(C1=CC(=CC=C1)C(C)(C)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 319 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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